molecular formula C6H12ClN B1584628 1-Chloro-N,N,2-trimethylpropenylamine CAS No. 26189-59-3

1-Chloro-N,N,2-trimethylpropenylamine

Cat. No. B1584628
CAS RN: 26189-59-3
M. Wt: 133.62 g/mol
InChI Key: GQIRIWDEZSKOCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-N,N,2-trimethylpropenylamine, also known as Ghosez’s reagent, is an acid halogenation reagent . It is used to convert carboxylic acids into the corresponding chlorides under strictly neutral conditions .


Synthesis Analysis

This compound has been used in the total synthesis of various compounds such as caloporoside, roseophilin, (-)-enniatin B, (±)-epimeloscine, and (±)-meloscine . It has also been used in the synthesis and antitumor activity of (-)-bassianolide in human cancer cells through cell cycle arrest .


Molecular Structure Analysis

The linear formula of 1-Chloro-N,N,2-trimethylpropenylamine is (CH3)2C=C(Cl)N(CH3)2 . Its molecular weight is 133.62 .


Chemical Reactions Analysis

As an acid halogenation reagent, 1-Chloro-N,N,2-trimethylpropenylamine enables the conversion of carboxylic acids into the corresponding chlorides under strictly neutral conditions .


Physical And Chemical Properties Analysis

1-Chloro-N,N,2-trimethylpropenylamine is a colorless to yellow liquid . It has a density of 1.01 g/mL at 25 °C (lit.) . Its boiling point is 129-130 °C (lit.) . The refractive index is n20/D 1.453 (lit.) .

Scientific Research Applications

Organic Synthesis

1-Chloro-N,N,2-trimethylpropenylamine: is primarily used as an acid halogenation reagent, known as Ghosez’s reagent . It facilitates the conversion of carboxylic acids into their corresponding chlorides under strictly neutral conditions. This reagent has been instrumental in the total synthesis of complex molecules such as caloporoside, roseophilin, and enniatin B .

Pharmaceutical Industry

In the pharmaceutical sector, this compound’s role as a halogenation reagent is crucial for synthesizing intermediates that are foundational to drug development . Its ability to transform carboxylic acids into chlorides without altering the pH significantly reduces the risk of side reactions, thereby increasing the yield and purity of the desired pharmaceutical products.

Material Science

The reactivity of 1-Chloro-N,N,2-trimethylpropenylamine with various organic compounds makes it valuable in material science, particularly in the synthesis of polymers and advanced materials where precise functional group manipulation is required .

Biochemistry Research

In biochemistry, this compound is used to modify peptides and proteins. The conversion of carboxylic acids to chlorides is a pivotal step in peptide synthesis, which can then be used for structure-function studies or as potential therapeutics .

Industrial Applications

On an industrial scale, 1-Chloro-N,N,2-trimethylpropenylamine can be used to produce chemical compounds that serve as additives or intermediates in the manufacturing of various products, ranging from agrochemicals to performance materials .

Environmental Chemistry

While direct applications in environmental chemistry are not well-documented, the synthesis of compounds using 1-Chloro-N,N,2-trimethylpropenylamine may contribute to the development of environmentally friendly materials or chemicals that could aid in pollution control and sustainable practices .

Safety and Hazards

This compound is classified as a flammable liquid (Category 3) and can cause severe skin burns and eye damage (Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation) . It is recommended to wear protective gloves, protective clothing, and eye/face protection when handling this compound . In case of fire, appropriate extinguishing media should be used .

Relevant Papers The retrieved papers highlight the use of 1-Chloro-N,N,2-trimethylpropenylamine in the total synthesis of various compounds and its role in the synthesis and antitumor activity of (-)-bassianolide .

properties

IUPAC Name

1-chloro-N,N,2-trimethylprop-1-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClN/c1-5(2)6(7)8(3)4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIRIWDEZSKOCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(N(C)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30348806
Record name 1-Chloro-N,N,2-trimethylpropenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-N,N,2-trimethylpropenylamine

CAS RN

26189-59-3
Record name 1-Chloro-N,N-2-trimethylpropenylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26189-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-N,N,2-trimethylpropenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Chloro-N,N,2-trimethyl-1-propenylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chloro-N,N,2-trimethylpropenylamine
Reactant of Route 2
Reactant of Route 2
1-Chloro-N,N,2-trimethylpropenylamine
Reactant of Route 3
Reactant of Route 3
1-Chloro-N,N,2-trimethylpropenylamine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-Chloro-N,N,2-trimethylpropenylamine
Reactant of Route 5
Reactant of Route 5
1-Chloro-N,N,2-trimethylpropenylamine
Reactant of Route 6
Reactant of Route 6
1-Chloro-N,N,2-trimethylpropenylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.